

Application Notes and Protocols for ATAD2 Inhibition using BAY-850

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Compound of Interest

Compound Name: **BAY-850**

Cat. No.: **B1191589**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for utilizing **BAY-850**, a potent and selective chemical probe for the ATAD2 bromodomain. The following sections detail the biochemical and cellular characterization of **BAY-850**, along with protocols for key experiments to assess its activity.

Quantitative Data Summary

The inhibitory activity of **BAY-850** has been quantified across a range of biochemical and cellular assays. The data below is compiled from multiple studies to provide a comparative summary.

Table 1: Biochemical Activity of **BAY-850** Against ATAD2

Assay Type	Substrate/Ligand	Parameter	Value (nM)	Reference
TR-FRET	Mono-acetylated			
	Histone H4	IC50	166	[1][2][3][4]
	Peptide			
TR-FRET	Tetra-acetylated			
	Histone H4	IC50	22	[1][2][5]
	Peptide			
Alphascreen	Tetra-acetylated			
	Histone H4	IC50	157	[1][2]
	Peptide			
BROMOscan	Tetra-acetylated			
	Histone H4	Kd	115	[1][2]
	Peptide			
Microscale Thermophoresis (MST)	-	Kd	85	[1][2]

Table 2: Cellular and In Vivo Activity of **BAY-850**

Assay/Model	Cell Line/Model	Parameter	Concentration/Dose	Effect	Reference
Fluorescence Recovery After Photobleaching (FRAP)	MCF7	Effective Concentration	1 μM	Maximal on-target cellular activity	[1][2]
Cell Proliferation	PA-1, SKOV3	GI50	Single-digit μM	Growth Inhibition	[1]
In Vivo Xenograft Model	SKOV3	Dose	20 mg/kg	Reduced tumor volume and lung metastases	[5]
Cell Cycle Analysis	PA-1, SKOV3	Concentration	5 μM	Induces cell cycle arrest and apoptosis	[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on descriptions from published studies and serve as a guide for reproducing the characterization of **BAY-850**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of **BAY-850** to disrupt the interaction between the ATAD2 bromodomain (BD) and acetylated histone peptides.

Materials:

- GST-tagged ATAD2 BD

- Biotinylated mono- or tetra-acetylated histone H4 peptide
- Europium-labeled anti-GST antibody (donor fluorophore)
- Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- **BAY-850** and control compounds (e.g., BAY-460)
- 384-well low-volume microplates

Procedure:

- Prepare serial dilutions of **BAY-850** and control compounds in assay buffer.
- Add a fixed concentration of GST-ATAD2 BD and biotinylated histone H4 peptide to the wells of the microplate.
- Add the diluted compounds to the wells.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
- Add a mixture of Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore.
- Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
- Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
- Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC₅₀ value.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This cellular assay measures the ability of **BAY-850** to displace ATAD2 from chromatin in living cells.[1][2][7]

Materials:

- MCF7 cells (or other suitable cell line)
- Expression vector for GFP-tagged full-length ATAD2
- Transfection reagent
- Confocal microscope with a high-power laser for photobleaching
- Cell culture medium
- **BAY-850** and control compounds

Procedure:

- Seed MCF7 cells on glass-bottom dishes.
- Transfect the cells with the GFP-ATAD2 expression vector.
- Allow cells to express the fusion protein for 24-48 hours.
- Treat the cells with 1 μ M **BAY-850** or a control compound for 1 hour.[2]
- Mount the dish on the confocal microscope stage, maintaining appropriate environmental conditions (37°C, 5% CO₂).
- Identify a cell expressing GFP-ATAD2 and acquire a pre-bleach image of a region of interest (ROI) within the nucleus.
- Use a high-intensity laser to photobleach the ROI.
- Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.

- Measure the fluorescence intensity in the ROI over time and calculate the half-maximal recovery time ($t_{1/2}$). A faster recovery time for **BAY-850** treated cells compared to untreated cells indicates displacement of ATAD2 from chromatin.[1][2]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BAY-850** in a mouse model.

Materials:

- Immunodeficient mice (e.g., NSG mice)
- SKOV3 ovarian cancer cells (or other appropriate cancer cell line)
- Matrigel (or similar basement membrane matrix)
- **BAY-850** formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

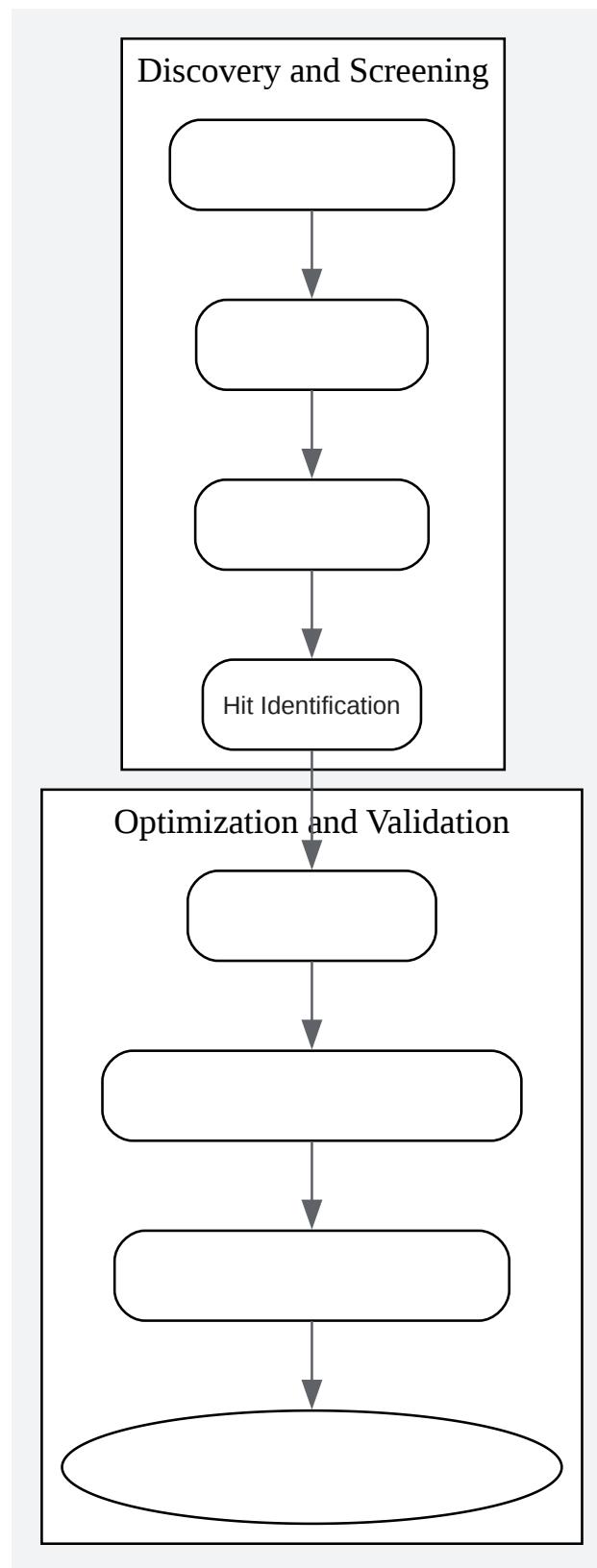
- Subcutaneously inject a suspension of SKOV3 cells and Matrigel into the flanks of the mice.
- Monitor the mice for tumor growth.
- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer **BAY-850** (e.g., 20 mg/kg) or vehicle to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).[5]
- Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

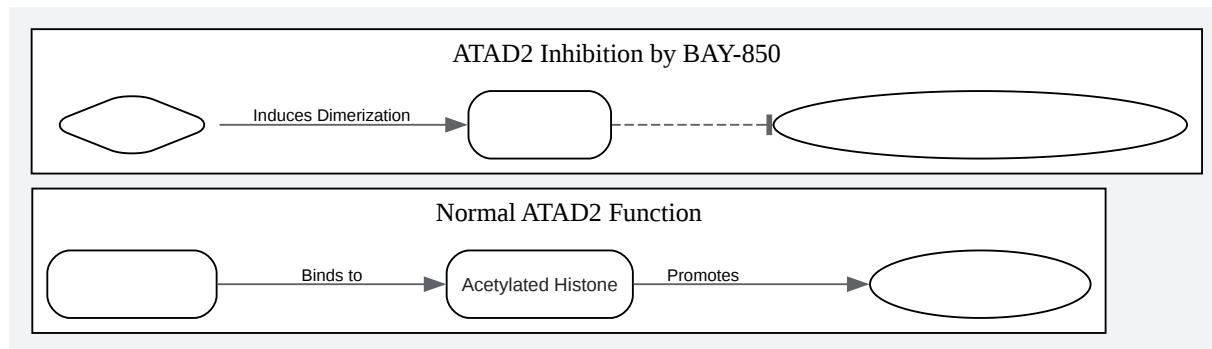
- If applicable, examine tissues like the lungs for evidence of metastasis.[\[5\]](#)
- Plot tumor growth curves to compare the efficacy of **BAY-850** treatment to the vehicle control.

Visualizations

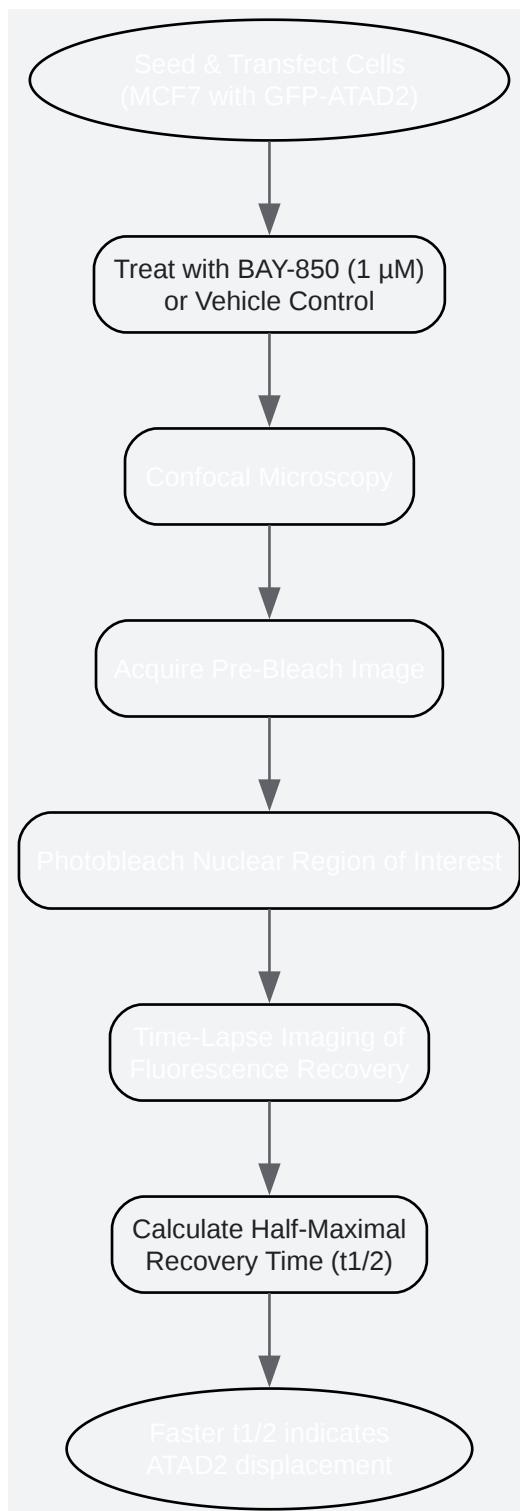
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the experimental design and mechanism of action of **BAY-850**.

[Click to download full resolution via product page](#)**Discovery workflow of BAY-850.**

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Mechanism of ATAD2 inhibition by **BAY-850**.



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Fluorescence Recovery After Photobleaching workflow.

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